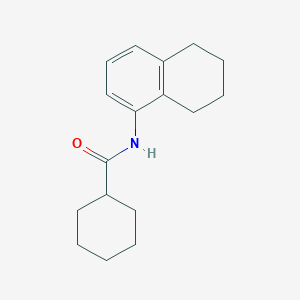

![molecular formula C21H22N4O3 B5656549 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)

2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a part of the imidazo[1,2-a]pyrimidine family, a group of heterocyclic compounds known for their diverse chemical properties and wide-ranging applications in medicinal chemistry and materials science. Although the specific compound mentioned does not have direct references in the searched literature, insights into similar compounds provide valuable context. Imidazo[1,2-a]pyrimidines have been synthesized and studied for their potential as antimicrobial agents, fluorescent materials, and more due to their structural uniqueness and chemical versatility.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole, aldehyde, and β-dicarbonyl compound in the presence of a catalytic amount of thiamine hydrochloride (VB1), using water as the solvent (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines, including substituted derivatives, features a core imidazo[1,2-a]pyrimidine ring system that can be elaborated with various substituents to modify its physical and chemical properties. X-ray diffraction analysis and spectroscopic methods, such as NMR and IR spectroscopy, are commonly employed to confirm the structures of these compounds. These analyses reveal that the imidazo[1,2-a]pyrimidine ring system is typically planar, with substituents influencing its electronic and spatial configuration, affecting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines participate in a variety of chemical reactions, leveraging the reactivity of their nitrogen atoms and the substituents on the imidazo[1,2-a]pyrimidine scaffold. For example, the palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine allows for the regioselective functionalization at the 3-position, demonstrating the versatility of these compounds in organic synthesis (Li et al., 2003).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the imidazo[1,2-a]pyrimidine ring can significantly affect these properties, tailoring the compound for specific applications or improving its pharmacokinetic profile for drug development.

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyrimidine derivatives exhibit a range of properties including fluorescence, antimicrobial activity, and potential as antineoplastic agents. Their chemical behavior is highly dependent on the nature and position of substituents on the core ring system. For example, some derivatives demonstrate potent antimicrobial activity, offering a foundation for the development of new therapeutic agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Eigenschaften

IUPAC Name |

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-21(11-15-4-5-17-18(10-15)28-14-27-17)6-2-8-25(13-21)19(26)16-12-24-9-3-7-22-20(24)23-16/h3-5,7,9-10,12H,2,6,8,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPCJBZYMVWGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CN3C=CC=NC3=N2)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-({[(1-methyl-1H-benzimidazol-5-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5656469.png)

![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5656518.png)

![4-{1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5656523.png)

![cis-N-[3-(2-pyridinyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5656530.png)

![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)

![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)

![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)

![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)

![2-(4-fluorophenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5656571.png)